N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl and pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a nucleophilic substitution reaction, often using a pyridine derivative as the nucleophile.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Caffeine: Although structurally different, caffeine shares some similar biological activities.
Uniqueness
N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H24N4O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H24N4O5/c1-33-20-9-5-18(6-10-20)27-23(30)14-22-24(31)29(19-7-11-21(34-2)12-8-19)25(32)28(22)16-17-4-3-13-26-15-17/h3-13,15,22H,14,16H2,1-2H3,(H,27,30) |
InChI Key |
FEPQAIPRWZWQDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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